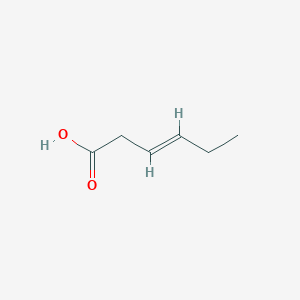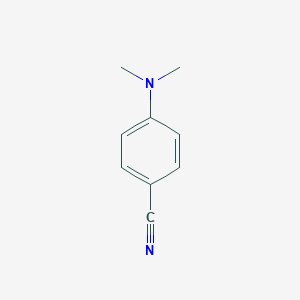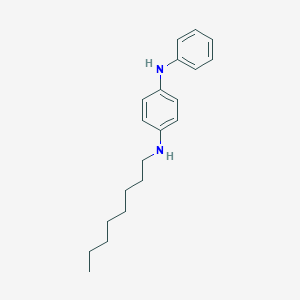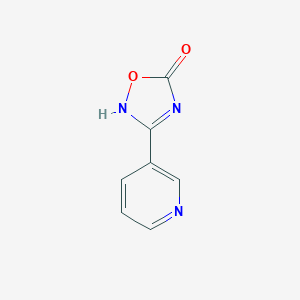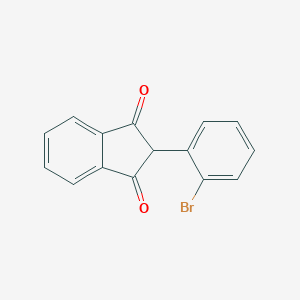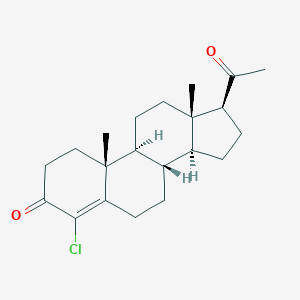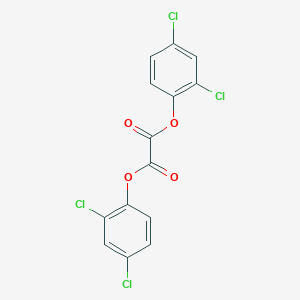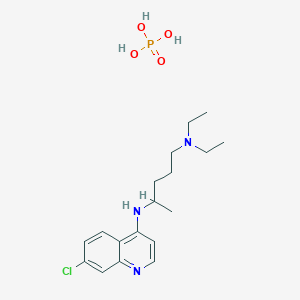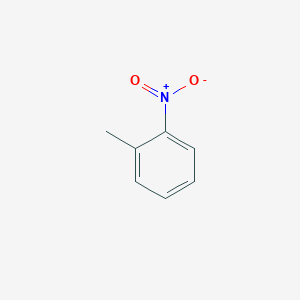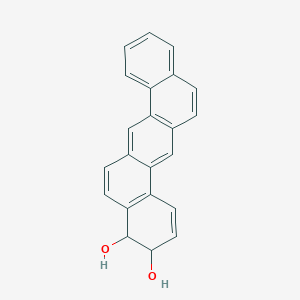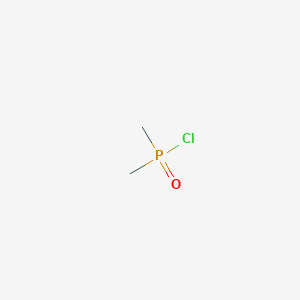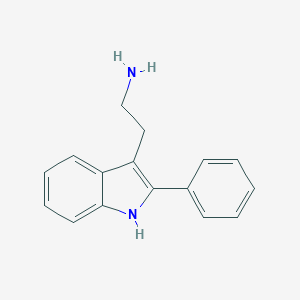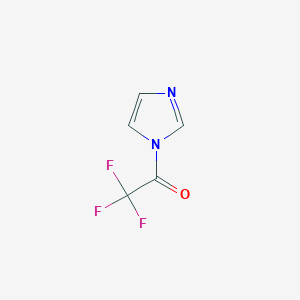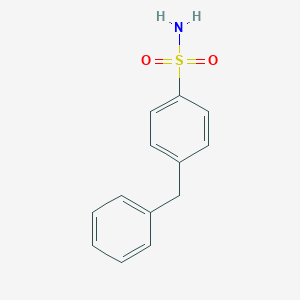
4-Benzylbenzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Benzylbenzenesulfonamides and related compounds typically involves a two-step synthetic process. Initially, 4-methylbenzenesulfonyl chloride is treated with a primary amine to yield the corresponding 4-methylbenzenesulfonamide. Subsequently, benzylation of the sulfonamide affords the substituted N-benzyl-4-methylbenzenesulfonamides. This method has been successfully applied to the synthesis of various N-allyl-N-benzyl-4-methylbenzenesulfonamides, characterized through spectroscopic and crystallographic means (Stenfors & Ngassa, 2020).
Molecular Structure Analysis
The molecular structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a closely related compound, was elucidated using single-crystal X-ray diffraction, revealing an orthorhombic Pna21 space group with specific cell parameters. The molecules in the structure are linked through C-H···N hydrogen bonds and C-H···π interactions, providing insights into the molecular conformation and stabilization mechanisms in solid state (Stenfors & Ngassa, 2020).
Chemical Reactions and Properties
4-Benzylbenzenesulfonamide and its derivatives undergo various chemical reactions, including palladium nanoparticle-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions facilitate the preparation of benzenesulfonamides bearing various substituted (hetero)aryl rings, which have been evaluated as inhibitors against different human carbonic anhydrase isoforms, showcasing the compound's versatility in chemical transformations (Cornelio et al., 2016).
Physical Properties Analysis
The physical properties of 4-Benzylbenzenesulfonamide derivatives have been studied through crystallographic analysis. For example, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide revealed the importance of supramolecular interactions, such as C-H···πaryl and C-H···O interactions, in determining the materials' solid-state architecture (Rodrigues et al., 2015).
Applications De Recherche Scientifique
Application 1: Anticancer and Antimicrobial Agents
- Summary of the Application: Benzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents. These compounds work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .
- Methods of Application: The synthesis of these derivatives involves the creation of aryl thiazolone–benzenesulfonamides. The compounds were then evaluated for their anti-proliferative activity against various cancer cell lines .
- Results or Outcomes: Certain compounds showed significant inhibitory effects against cancer cell lines at concentration ranges from 1.52–6.31 μM. Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM .
Application 2: Antibacterial Property
- Summary of the Application: Sulfonamides, including benzenesulfonamides, are used as broad-spectrum antimicrobial drugs. They are used to treat a variety of bacterial infections in humans and animals .
- Methods of Application: Sulfonamides work by inhibiting dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, which is necessary for bacterial growth .
Application 3: Diuretic and Antihypertensive Agents
- Summary of the Application: Sulfonamides, including benzenesulfonamides, have been used as diuretics and antihypertensive agents. They work by inhibiting the carbonic anhydrase enzyme, which plays a role in fluid balance and blood pressure regulation .
- Methods of Application: These drugs are typically administered orally and work by increasing the excretion of sodium and water from the kidneys .
- Results or Outcomes: Sulfonamides have been found to be effective in reducing blood pressure and treating conditions such as edema .
Application 4: Treatment of Thyroiditis
- Summary of the Application: Some sulfonamides have been used in the treatment of thyroiditis, an inflammation of the thyroid gland .
- Methods of Application: These drugs are typically administered orally and work by reducing the production of thyroid hormones .
- Results or Outcomes: Sulfonamides have been found to be effective in reducing the symptoms of thyroiditis .
Application 5: Treatment of Hypoglycemia
- Summary of the Application: Sulfonamides have been used in the treatment of hypoglycemia, a condition characterized by low blood sugar levels .
- Methods of Application: These drugs are typically administered orally and work by increasing the production of insulin, a hormone that regulates blood sugar levels .
- Results or Outcomes: Sulfonamides have been found to be effective in increasing blood sugar levels in individuals with hypoglycemia .
Application 6: Treatment of Inflammation
- Summary of the Application: Some sulfonamides have been used in the treatment of inflammation, a common response of the body to injury or infection .
- Methods of Application: These drugs are typically administered orally and work by reducing the production of substances in the body that cause inflammation .
- Results or Outcomes: Sulfonamides have been found to be effective in reducing symptoms of inflammation .
Propriétés
IUPAC Name |
4-benzylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXRYMWTIKMPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482770 | |
| Record name | 4-BENZYLBENZENESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylbenzenesulfonamide | |
CAS RN |
1145-60-4 | |
| Record name | 4-BENZYLBENZENESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



